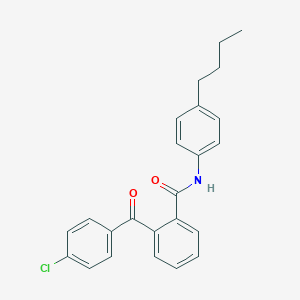
N-(4-butylphenyl)-2-(4-chlorobenzoyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-butylphenyl)-2-(4-chlorobenzoyl)benzamide, also known as BPN-15606, is a small molecule compound that has gained attention in recent years for its potential therapeutic applications in neurological disorders such as Alzheimer's disease.
作用机制
The mechanism of action of N-(4-butylphenyl)-2-(4-chlorobenzoyl)benzamide is not fully understood, but it is believed to involve the inhibition of the protein kinase GSK3β. GSK3β is involved in the regulation of several cellular processes, including neuronal survival, synaptic plasticity, and the formation of amyloid beta plaques in Alzheimer's disease. By inhibiting GSK3β, N-(4-butylphenyl)-2-(4-chlorobenzoyl)benzamide may be able to prevent or reverse these pathological processes.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-2-(4-chlorobenzoyl)benzamide has been shown to have several biochemical and physiological effects in animal models of neurological disorders. These include the reduction of amyloid beta pathology, the improvement of cognitive function, the protection against neuronal cell death, and the enhancement of synaptic plasticity. These effects are likely due to the inhibition of GSK3β, as discussed above.
实验室实验的优点和局限性
One advantage of N-(4-butylphenyl)-2-(4-chlorobenzoyl)benzamide is that it has shown promising results in animal models of neurological disorders, suggesting that it may have therapeutic potential in humans. However, there are also several limitations to its use in lab experiments. For example, the synthesis of N-(4-butylphenyl)-2-(4-chlorobenzoyl)benzamide is complex and time-consuming, making it difficult to produce large quantities for use in experiments. Additionally, the mechanism of action of N-(4-butylphenyl)-2-(4-chlorobenzoyl)benzamide is not fully understood, which makes it challenging to design experiments that can accurately measure its effects.
未来方向
There are several future directions for research on N-(4-butylphenyl)-2-(4-chlorobenzoyl)benzamide. One area of focus could be to investigate its potential therapeutic applications in other neurological disorders, such as Parkinson's disease or Huntington's disease. Another direction could be to conduct further studies to better understand its mechanism of action and how it interacts with other cellular processes. Additionally, researchers could explore ways to optimize the synthesis method to improve the efficiency and yield of N-(4-butylphenyl)-2-(4-chlorobenzoyl)benzamide. Overall, N-(4-butylphenyl)-2-(4-chlorobenzoyl)benzamide shows promise as a potential therapeutic agent for neurological disorders, and further research is needed to fully explore its potential.
合成方法
N-(4-butylphenyl)-2-(4-chlorobenzoyl)benzamide can be synthesized through a multi-step process involving the reaction of various reagents and solvents. The synthesis method has been described in detail in a scientific paper by Wang et al. (2019). Briefly, the synthesis involves the reaction of 4-butylaniline with 4-chlorobenzoyl chloride in the presence of triethylamine, followed by the reaction of the resulting product with 2-aminobenzamide in the presence of potassium carbonate and dimethylformamide. The final product is obtained through a purification process involving column chromatography and recrystallization.
科学研究应用
N-(4-butylphenyl)-2-(4-chlorobenzoyl)benzamide has been the subject of several scientific studies investigating its potential therapeutic applications in neurological disorders. One study by Zhang et al. (2020) demonstrated that N-(4-butylphenyl)-2-(4-chlorobenzoyl)benzamide can reduce amyloid beta pathology and improve cognitive function in a mouse model of Alzheimer's disease. Another study by Wang et al. (2019) showed that N-(4-butylphenyl)-2-(4-chlorobenzoyl)benzamide can protect against neuronal cell death and improve synaptic plasticity in a mouse model of ischemic stroke.
属性
分子式 |
C24H22ClNO2 |
|---|---|
分子量 |
391.9 g/mol |
IUPAC 名称 |
N-(4-butylphenyl)-2-(4-chlorobenzoyl)benzamide |
InChI |
InChI=1S/C24H22ClNO2/c1-2-3-6-17-9-15-20(16-10-17)26-24(28)22-8-5-4-7-21(22)23(27)18-11-13-19(25)14-12-18/h4-5,7-16H,2-3,6H2,1H3,(H,26,28) |
InChI 键 |
NSFBCURHWDZECF-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
规范 SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



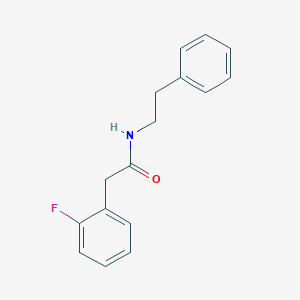
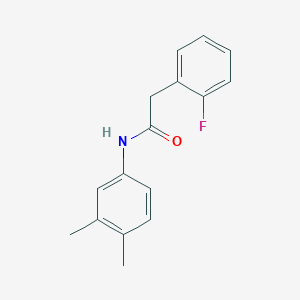


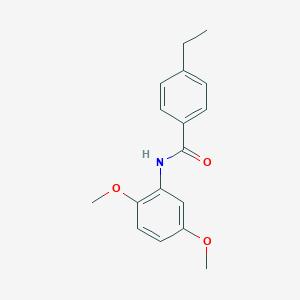
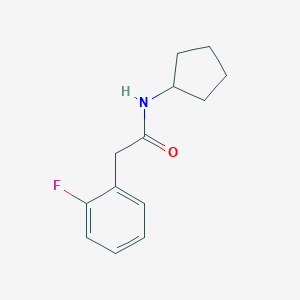
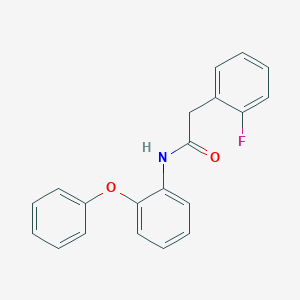

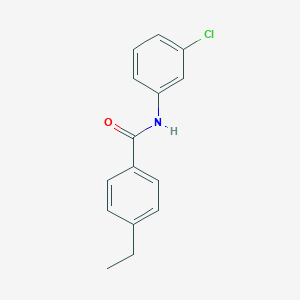


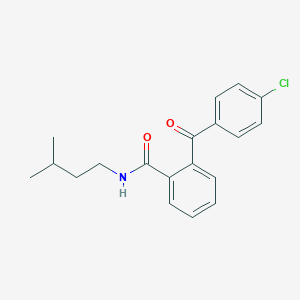

![Ethyl 3-{[2-(4-chlorobenzoyl)benzoyl]amino}benzoate](/img/structure/B290390.png)